molecular formula C9H14N5O+ B11728342 imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium

imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium

Cat. No.: B11728342
M. Wt: 208.24 g/mol
InChI Key: QYLVXKQJMSWUHI-UHFFFAOYSA-O
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Description

Imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium is a charged organic compound featuring an iminium group (−C(=NH)−) linked to a carbamimidamide moiety (H2N−C(=NH)−NH−) substituted with a 2-methoxyphenyl ring. The iminium group confers cationic character, while the 2-methoxyphenyl substituent introduces aromaticity and electron-donating effects via the methoxy group.

Properties

Molecular Formula

C9H14N5O+

Molecular Weight

208.24 g/mol

IUPAC Name

diaminomethylidene-[N'-(2-methoxyphenyl)carbamimidoyl]azanium

InChI

InChI=1S/C9H13N5O/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)/p+1

InChI Key

QYLVXKQJMSWUHI-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=CC=C1N=C(N)[NH+]=C(N)N

Origin of Product

United States

Preparation Methods

Scientific Research Applications

imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N'-(4-Bromophenyl)CarbamimidamidoMethanaminium Chloride

  • Structure : A biguanide derivative with a 4-bromophenyl substituent and a chloride counterion .
  • Comparison :
    • Substituent Effects : The 4-bromophenyl group is electron-withdrawing, reducing electron density at the aromatic ring compared to the 2-methoxyphenyl group in the target compound. This difference may alter reactivity in electrophilic substitutions or binding affinities to hydrophobic pockets in proteins.
    • Biological Activity : Exhibits antimicrobial properties, likely due to the bromophenyl group enhancing lipophilicity and membrane penetration .

(Z)-N,N'-Bis(2-Methoxyphenyl)(Methylsulfanyl)Methanimidamide Hydroiodide

  • Structure : Contains two 2-methoxyphenyl groups and a methylsulfanyl (−SMe) substituent .
  • The methylsulfanyl group may increase stability via steric hindrance. Solubility: Higher solubility in dimethyl sulfoxide (DMSO) due to the iodide counterion and sulfur-containing group .

Alkyl-Guanidine Oligomers (e.g., Compound 4 in )

  • Structure : Aliphatic octyl chains with carbamimidamido groups .
  • Bioactivity: Alkyl-guanidine oligomers show receptor-binding activity, suggesting the target compound may also interact with biological receptors but with altered specificity due to its aromatic substituent .

(9-Hydroxynonyl)ThioMethanaminium Bromide

  • Structure: Features a hydroxynonylthio chain attached to the iminium group .
  • Comparison: Substituent Effects: The long hydroxynonyl chain introduces hydrophilicity and metabolic liability (e.g., susceptibility to oxidation), contrasting with the metabolically stable 2-methoxyphenyl group. Applications: Likely used in drug delivery systems due to its amphiphilic nature, whereas the target compound may favor targeted interactions .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituents Solubility Biological Activity Source
Imino[N'-(2-Methoxyphenyl)Carbamimidamido]Methanaminium C9H14N4O+ 2-Methoxyphenyl, carbamimidamido Moderate (organic solvents) Potential antifungal Synthesis
N'-(4-Bromophenyl)CarbamimidamidoMethanaminium Chloride C8H11BrClN5 4-Bromophenyl Low (aqueous) Antimicrobial Literature
(Z)-N,N'-Bis(2-Methoxyphenyl)(Methylsulfanyl)Methanimidamide Hydroiodide C15H16IN3O2S 2-Methoxyphenyl (bis), methylsulfanyl High (DMSO) Not reported Experimental
Alkyl-Guanidine Oligomer (Compound 4) Complex Octyl chains Low (aqueous) Receptor binding Synthesis
(9-Hydroxynonyl)ThioMethanaminium Bromide C10H22BrN2OS 9-Hydroxynonylthio High (aqueous) Drug delivery candidate Literature

Research Findings and Implications

  • Fungal Growth Modulation : highlights that methanaminium derivatives like N3-trimethyl(2-oxiranyl)methanaminium chloride enhance fungal biomass in certain species. The target compound’s iminium group may similarly influence fungal metabolism, but its 2-methoxyphenyl substituent could reduce toxicity compared to simpler quaternary ammonium salts .
  • Tautomer Stability: Studies on α-aminoquinolines () suggest that imino tautomers are stabilized by electron-donating groups. The 2-methoxyphenyl group in the target compound likely stabilizes its iminium form, enhancing its chemical reactivity in biological environments .
  • Hydrogen-Bonding Capacity : The carbamimidamido group’s NH moieties () enable strong hydrogen bonding, a feature shared with benzimidazole derivatives. This property may facilitate interactions with enzymatic active sites or DNA .

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